

# Bosentan-d4 CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025



## An In-depth Technical Guide to Bosentan-d4

This technical guide provides a comprehensive overview of **Bosentan-d4**, a deuterated analog of the dual endothelin receptor antagonist Bosentan. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, and analytical applications.

## **Core Compound Information**

**Bosentan-d4** is a stable, isotopically labeled form of Bosentan, primarily utilized as an internal standard in analytical and pharmacokinetic research. The incorporation of deuterium atoms provides a distinct mass signature, enabling precise quantification of Bosentan in biological matrices by mass spectrometry.

Table 1: Physicochemical Properties of Bosentan-d4



| Property          | Value                                       | Reference |
|-------------------|---------------------------------------------|-----------|
| CAS Number        | 1065472-77-6                                | [1][2][3] |
| Molecular Formula | C27H25D4N5O6S                               | [1][4]    |
| Molecular Weight  | 555.64 g/mol                                |           |
| Synonyms          | Actelion-d4; Ro 47-0203-d4;<br>Tracleer-d4  | _         |
| Appearance        | Pale yellow solid                           | _         |
| Solubility        | Soluble in Methanol,<br>Chloroform, Ethanol | _         |
| Storage           | 2-8 °C                                      | -         |

#### **Mechanism of Action of Bosentan**

Bosentan is a competitive antagonist of endothelin-1 (ET-1) at both the endothelin-A (ET-A) and endothelin-B (ET-B) receptors, with a slightly higher affinity for the ET-A receptor. In pathological conditions such as pulmonary arterial hypertension (PAH), elevated levels of ET-1 mediate vasoconstriction and proliferative signaling.

By blocking ET-A receptors on vascular smooth muscle cells, Bosentan inhibits vasoconstriction and cellular proliferation. The blockade of ET-B receptors has a more complex role; while it can prevent some ET-1-mediated vasoconstriction, it also interferes with the clearance of ET-1 and the production of vasodilators like nitric oxide and prostacyclin. The net effect of this dual antagonism is a reduction in pulmonary vascular resistance and blood pressure.

**Caption:** Bosentan's dual antagonism of ET-A and ET-B receptors.

#### **Pharmacokinetic Profile of Bosentan**

Bosentan is orally administered and undergoes hepatic metabolism, primarily by cytochrome P450 enzymes CYP2C9 and CYP3A4. It has a terminal elimination half-life of approximately 5 hours in healthy adults.



Table 2: Pharmacokinetic Parameters of Bosentan in Adults

| Parameter                                | Value                    | Reference |
|------------------------------------------|--------------------------|-----------|
| Bioavailability                          | ~50%                     |           |
| Time to Peak Plasma Concentration (Tmax) | 3-5 hours                | -         |
| Protein Binding                          | >98% (mainly to albumin) | -         |
| Elimination Half-life (t½)               | ~5.4 hours               | -         |
| Metabolism                               | Hepatic (CYP2C9, CYP3A4) | -         |
| Elimination                              | Biliary excretion        | _         |

# **Clinical Efficacy of Bosentan in PAH**

Clinical trials have demonstrated the efficacy of Bosentan in improving exercise capacity and hemodynamic parameters in patients with pulmonary arterial hypertension.

Table 3: Summary of Bosentan Efficacy in PAH (Meta-analysis Data)



| Outcome Measure                               | Result (Bosentan<br>vs. Placebo)            | p-value                | Reference |
|-----------------------------------------------|---------------------------------------------|------------------------|-----------|
| 6-Minute Walk Distance (6MWD)                 | Significant increase<br>(WMD: 46.19m)       | 2.9 × 10 <sup>-5</sup> |           |
| Mean Pulmonary<br>Arterial Pressure<br>(mPAP) | Significant reduction<br>(WMD: -6.026 mmHg) | 1.8 × 10 <sup>-6</sup> |           |
| Clinical Worsening                            | Significantly lower<br>(OR: 0.252)          | 4.6 × 10 <sup>-7</sup> | _         |
| WHO Functional<br>Class Amelioration          | Higher (OR: 1.650)                          | 0.031                  |           |
| WMD: Weighted Mean Difference; OR: Odds Ratio |                                             |                        | _         |

### **Experimental Protocols**

**Bosentan-d4** is crucial for the accurate quantification of Bosentan in biological samples. Below is a generalized experimental protocol for its use as an internal standard in a plasma bioequivalence study using RP-HPLC.

Protocol: Quantification of Bosentan in Human Plasma using RP-HPLC with **Bosentan-d4** Internal Standard

- Preparation of Stock Solutions:
  - Prepare a stock solution of Bosentan (1 mg/mL) in a suitable organic solvent (e.g., methanol).
  - Prepare a stock solution of **Bosentan-d4** (1 mg/mL) in the same solvent.
- Preparation of Calibration Standards and Quality Control (QC) Samples:



- Serially dilute the Bosentan stock solution with blank plasma to prepare calibration standards at various concentrations (e.g., 150–2400 ng/mL).
- Prepare QC samples at low, medium, and high concentrations in a similar manner.
- Sample Preparation (Protein Precipitation):
  - To 0.5 mL of plasma sample (calibration standard, QC, or unknown), add a fixed amount of Bosentan-d4 internal standard solution.
  - Add a protein precipitating agent (e.g., acetonitrile).
  - Vortex the mixture to ensure thorough mixing.
  - Centrifuge the samples to pellet the precipitated proteins.
  - Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
  - Reconstitute the residue in the mobile phase.
- Chromatographic Conditions (Example):
  - System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
  - Column: C18 column (e.g., 150 mm × 4.6 mm, 5 μm).
  - Mobile Phase: A mixture of a buffer (e.g., phosphate buffer pH 5) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 45:55 v/v).
  - Flow Rate: 1.0 mL/min.
  - Detection: UV at 270 nm or mass spectrometry.
  - Injection Volume: A defined volume of the reconstituted sample.
- Data Analysis:







- Construct a calibration curve by plotting the peak area ratio of Bosentan to Bosentan-d4
  against the nominal concentration of the calibration standards.
- Determine the concentration of Bosentan in the unknown samples by interpolating their peak area ratios from the calibration curve.





Click to download full resolution via product page

Caption: Workflow for Bosentan quantification using Bosentan-d4.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. caymanchem.com [caymanchem.com]
- 2. Bosentan-d4 | CAS 1065472-77-6 | LGC Standards [lgcstandards.com]
- 3. sussex-research.com [sussex-research.com]
- 4. Bosentan D4 Daicel Pharma Standards [daicelpharmastandards.com]
- To cite this document: BenchChem. [Bosentan-d4 CAS number and molecular formula].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b019520#bosentan-d4-cas-number-and-molecular-formula]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com